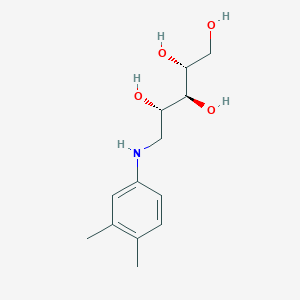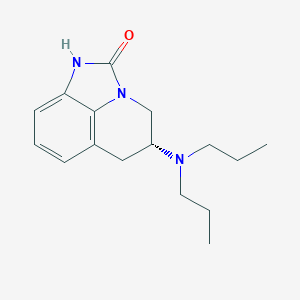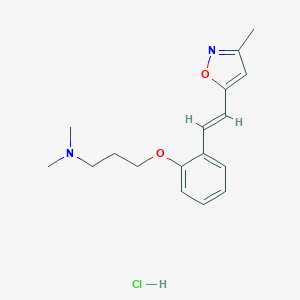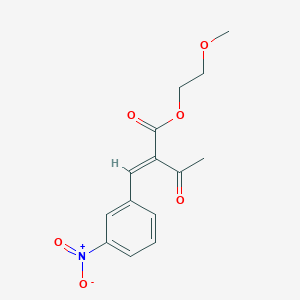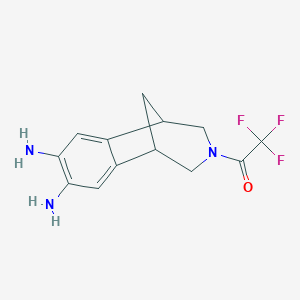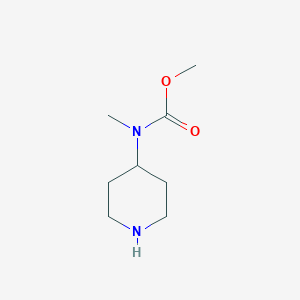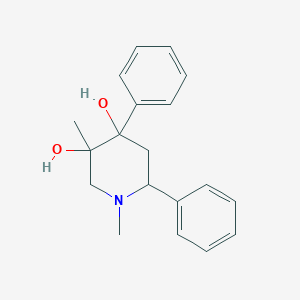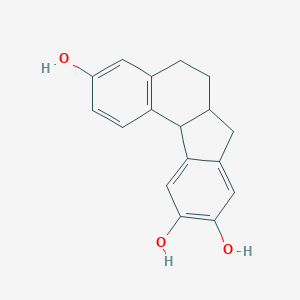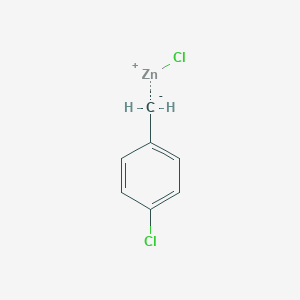
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid (AEAO) is a chemical compound that has been widely studied for its potential applications in the field of medicine. AEAO belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities. In
Applications De Recherche Scientifique
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, this compound has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines and to reduce the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to protect against oxidative stress. This compound has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which could have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits a range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. Another area of interest is the further exploration of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the use of this compound as a fluorescent probe for detecting metal ions could have applications in the field of environmental monitoring and analysis.
Méthodes De Synthèse
The synthesis of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid involves the reaction of 2-aminoethanol with 2-nitroacetic acid, followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas or palladium on carbon. The final step involves the cyclization of the resulting compound with triphosgene and triethylamine to form this compound. The yield of this reaction is typically around 60-70%.
Propriétés
Numéro CAS |
153596-02-2 |
|---|---|
Formule moléculaire |
C5H8N4O3 |
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
4-(2-aminoethylamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H8N4O3/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2,6H2,(H,7,9)(H,10,11) |
Clé InChI |
AHNFJYAJEFJZAW-UHFFFAOYSA-N |
SMILES |
C(CNC1=NON=C1C(=O)O)N |
SMILES canonique |
C(CNC1=NON=C1C(=O)O)N |
Synonymes |
1,2,5-Oxadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



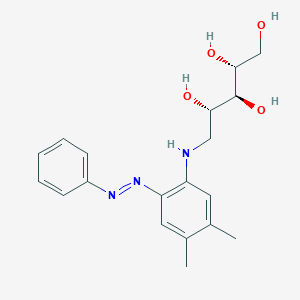
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
